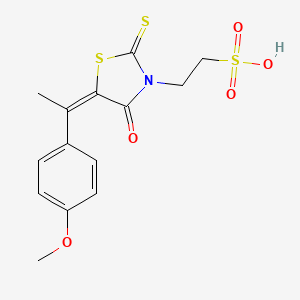
1-(2,6-Dimethylphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Dimethylphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as DMMDA-2, a derivative of the phenylpiperazine family. This compound is known for its unique pharmacological properties, which make it a valuable tool for researchers in studying the mechanisms of action of various drugs.
Scientific Research Applications
Spectroscopic Analysis and Structural Characterization
Biological Screening and Potential Applications
Khan et al. (2019) synthesized a series of sulfonamides and alkylated piperazine derivatives of a similar compound, screening them for antibacterial, antifungal, and anthelmintic activities. Some compounds showed significant biological activities, indicating the potential for these derivatives in developing new antimicrobial agents (G. Khan et al., 2019). This suggests that derivatives of "1-(2,6-Dimethylphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine" could have applications in medicine and pharmaceutical research, particularly in the development of new therapeutic agents.
Synthesis and Chemical Modification
The synthesis and chemical modification of piperazine derivatives have been a focus of research, aiming to improve their biological activity or to understand their structural properties. For example, Quan (2006) described the synthesis of a similar piperazine derivative, focusing on the factors influencing key reaction steps and confirming the structure via IR and NMR (Z. Quan, 2006). Another study by Guillaume et al. (2003) described a practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, highlighting a method for removing unwanted by-products and optimizing yield (M. Guillaume et al., 2003).
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-7-6-8-16(2)21(15)22-9-11-23(12-10-22)27(24,25)20-14-19(26-5)17(3)13-18(20)4/h6-8,13-14H,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAUWVWFKMYYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805965.png)



![Tert-butyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride](/img/structure/B2805973.png)
![3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2805974.png)




![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2805982.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2805984.png)
![N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2805987.png)